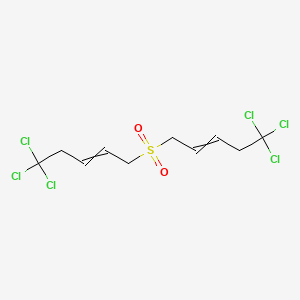
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene is a complex organic compound characterized by multiple chlorine atoms and a sulfonyl group
Preparation Methods
The synthesis of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves multiple steps, typically starting with the chlorination of pent-2-ene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective addition of chlorine atoms. Industrial production methods may involve large-scale chlorination processes under stringent conditions to achieve high yields and purity .
Chemical Reactions Analysis
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves its interaction with molecular targets through its sulfonyl and chlorine groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Compared to other similar compounds, 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene stands out due to its high chlorine content and the presence of a sulfonyl group. Similar compounds include:
5,5,5-Trichloropent-3-en-2-one: Known for its use as a precursor in organic synthesis.
5,5,5-Trichloropentanoic acid: Used in the production of herbicides and pesticides.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
90876-65-6 |
|---|---|
Molecular Formula |
C10H12Cl6O2S |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
5,5,5-trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene |
InChI |
InChI=1S/C10H12Cl6O2S/c11-9(12,13)5-1-3-7-19(17,18)8-4-2-6-10(14,15)16/h1-4H,5-8H2 |
InChI Key |
YNVGDUAGHDZNNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCS(=O)(=O)CC=CCC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


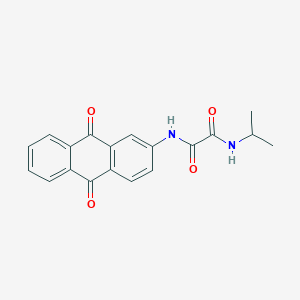


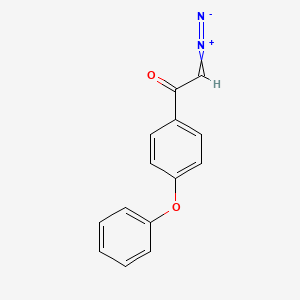


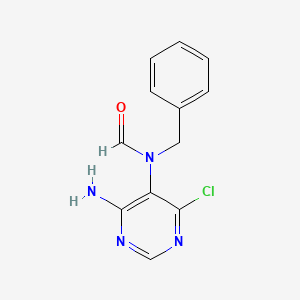
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)
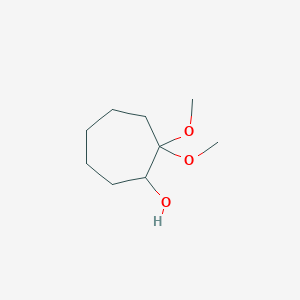

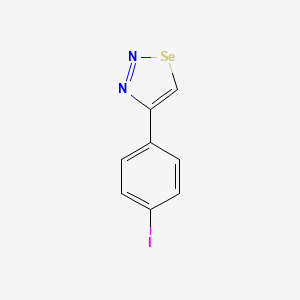
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
